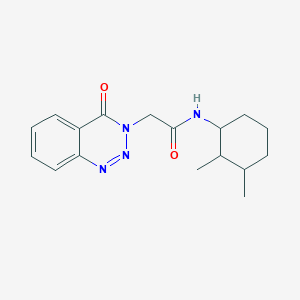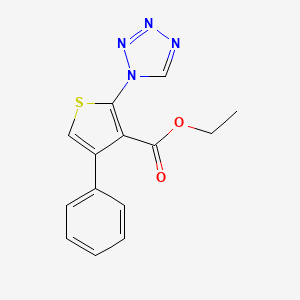![molecular formula C21H15Cl2NO2 B6523942 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide CAS No. 403845-88-5](/img/structure/B6523942.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves acetylation reactions . For instance, 4-chloroaniline, a raw material, and 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide, intermediates, are formed in the synthesis of the active pharmaceutical ingredient lorazepam .Molecular Structure Analysis
The molecular structure of similar compounds shows that the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .作用機序
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has been studied for its mechanism of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components. It has also been found to inhibit the activity of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as anti-oxidant, anti-proliferative, and anti-angiogenic effects. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to inhibit the expression of cell adhesion molecules, such as ICAM-1 and VCAM-1. It has also been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the production of prostaglandins.
実験室実験の利点と制限
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in organic solvents, making it easy to work with. Additionally, it has been found to be effective in inhibiting the activity of enzymes involved in the production of inflammatory mediators and cell adhesion molecules, making it a useful tool for studying the biochemical and physiological effects of certain compounds. However, this compound is relatively new and has not been extensively studied, so its effects may be unknown and unpredictable. Additionally, it is a synthetic compound, so it may not be as effective as natural compounds.
将来の方向性
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has potential for use in the development of new drugs and medications, as well as in the study of drug metabolism and drug interactions. Additionally, it has potential for use in the treatment of inflammatory diseases and cancer. Furthermore, it could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. Finally, it could be studied for its potential use in the development of new materials and technologies, such as nanomaterials and biodegradable polymers.
合成法
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide can be synthesized using two different methods. The first method is a condensation reaction of 4-chloro-2-(2-chlorobenzoyl)phenol with 3-methylbenzamide in the presence of a base, such as sodium hydroxide. The second method is a reaction of 4-chloro-2-(2-chlorobenzoyl)phenol with 3-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide. Both methods require the use of a solvent, such as ethanol, to facilitate the reaction.
科学的研究の応用
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide has been studied for its potential uses in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of certain compounds. It has also been studied for its potential use in medical treatments, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it has been used in the development of new drugs and medications, as well as in the study of drug metabolism and drug interactions.
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c1-13-5-4-6-14(11-13)21(26)24-19-10-9-15(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRXSHBLUGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)


![N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523900.png)

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)
![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B6523921.png)
![N-[(2-methoxyphenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6523939.png)
![ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6523947.png)
![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)
![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523968.png)
![N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523972.png)